PR Antagonist Activity in T47D Cells
This compound exhibits potent antagonist activity at the human progesterone receptor (PR) in a functional cell-based assay, as evidenced by its low nanomolar IC50 value [1]. This contrasts sharply with its own agonist activity at the same receptor, which is three orders of magnitude weaker (EC50 = 3000 nM), demonstrating a clear functional profile as a PR antagonist [2].
| Evidence Dimension | Functional activity at human Progesterone Receptor (PR) |
|---|---|
| Target Compound Data | Antagonist activity: IC50 = 3.20 nM. Agonist activity: EC50 = 3000 nM |
| Comparator Or Baseline | Itself (agonist vs. antagonist activity) |
| Quantified Difference | 937.5-fold higher antagonist potency compared to agonist efficacy |
| Conditions | Human T47D cells; antagonist activity assessed as inhibition of progesterone-induced alkaline phosphatase; agonist activity assessed as stimulation of alkaline phosphatase [1][2] |
Why This Matters
This high functional selectivity for antagonism over agonism at the PR is a critical differentiator for researchers developing selective progesterone receptor modulators (SPRMs) with minimized agonist-associated side effects.
- [1] BindingDB Entry BDBM50375823 (CHEMBL407847). Antagonist activity at human PR in T47D cells (IC50 = 3.20 nM). View Source
- [2] BindingDB Entry BDBM50375823 (CHEMBL407847). Agonist activity at human PR in T47D cells (EC50 = 3000 nM). View Source
